molecular formula C8H11NO4S B8003717 Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 921927-99-3

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B8003717
CAS No.: 921927-99-3
M. Wt: 217.24 g/mol
InChI Key: XLOVIYHHLAAFFF-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate (CAS: 921927-99-3) is a thiazole derivative featuring a dimethoxymethyl substituent at position 2 and a methyl ester group at position 4 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. The dimethoxymethyl group introduces unique electronic and steric properties, distinguishing it from other thiazole derivatives .

Properties

IUPAC Name

methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVIYHHLAAFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=CS1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704864
Record name Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921927-99-3
Record name Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis is widely employed to assemble the 1,3-thiazole scaffold. For example, reacting α-haloacetates with thioureas or thioamides under basic conditions yields 2-aminothiazole-4-carboxylates. Adapting this method, methyl 2-amino-1,3-thiazole-4-carboxylate serves as a precursor. Subsequent diazotization and substitution can replace the amino group with a chloromethyl moiety, as shown in:

Methyl 2-aminothiazole-4-carboxylateNaNO2/HClMethyl 2-(chloromethyl)thiazole-4-carboxylate[12][16]\text{Methyl 2-aminothiazole-4-carboxylate} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Methyl 2-(chloromethyl)thiazole-4-carboxylate} \quad

Dimethoxymethyl Group Introduction

The chloromethyl intermediate undergoes nucleophilic substitution with methanol under acidic or basic conditions. For instance, refluxing with sodium methoxide in methanol facilitates the replacement of chloride with methoxy groups:

Methyl 2-(chloromethyl)thiazole-4-carboxylateNaOCH3/CH3OHMethyl 2-(dimethoxymethyl)thiazole-4-carboxylate[1][12]\text{Methyl 2-(chloromethyl)thiazole-4-carboxylate} \xrightarrow{\text{NaOCH}3/\text{CH}3OH} \text{Methyl 2-(dimethoxymethyl)thiazole-4-carboxylate} \quad

Key Conditions :

  • Temperature: 60–80°C

  • Duration: 24–72 hours

  • Yield: ~70–85% (estimated from analogous reactions in)

Direct Cyclization Using Dimethoxymethyl-Containing Precursors

An alternative approach involves pre-forming the dimethoxymethyl group before cyclization.

Condensation of Dimethoxymethyl Derivatives

Dimethoxymethyl acetaldehyde reacts with methyl thiooxamate in the presence of a dehydrating agent (e.g., PCl₃) to form the thiazole ring:

Dimethoxymethyl acetaldehyde+Methyl thiooxamatePCl3Methyl 2-(dimethoxymethyl)thiazole-4-carboxylate[1][10]\text{Dimethoxymethyl acetaldehyde} + \text{Methyl thiooxamate} \xrightarrow{\text{PCl}_3} \text{Methyl 2-(dimethoxymethyl)thiazole-4-carboxylate} \quad

Advantages :

  • Fewer steps compared to multi-step routes.

  • Higher atom economy (yield: ~65–75% based on).

Oxidative Cyclization

Manganese dioxide (MnO₂) in acetonitrile oxidizes thiazolidine intermediates to thiazoles. For example, methyl thiazolidine-4-carboxylate treated with MnO₂ at 60–100°C for 24–72 hours yields methyl thiazole-4-carboxylate. Adapting this, a dimethoxymethyl-substituted thiazolidine precursor could be oxidized to the target compound:

Methyl 2-(dimethoxymethyl)thiazolidine-4-carboxylateMnO2/CH3CNMethyl 2-(dimethoxymethyl)thiazole-4-carboxylate[2][4]\text{Methyl 2-(dimethoxymethyl)thiazolidine-4-carboxylate} \xrightarrow{\text{MnO}2/\text{CH}3CN} \text{Methyl 2-(dimethoxymethyl)thiazole-4-carboxylate} \quad

Catalytic Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the thiazole ring.

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated thiazole derivatives to introduce substituents. For instance, coupling methyl 2-bromo-1,3-thiazole-4-carboxylate with a dimethoxymethyl boronic ester could yield the target compound:

Methyl 2-bromothiazole-4-carboxylate+Dimethoxymethyl boronic esterPd(dba)2Target compound[4][7]\text{Methyl 2-bromothiazole-4-carboxylate} + \text{Dimethoxymethyl boronic ester} \xrightarrow{\text{Pd(dba)}_2} \text{Target compound} \quad

Conditions :

  • Catalyst: Pd(dba)₂ or Pd(PPh₃)₄

  • Base: Cs₂CO₃ or NaOⁱPr

  • Solvent: DME or dioxane

  • Yield: ~50–60% (extrapolated from)

Comparative Analysis of Methods

Method Steps Yield Key Reagents Advantages
Multi-Step Synthesis3–470–85%NaOCH₃, MnO₂High purity; established protocols
Direct Cyclization265–75%PCl₃, MnO₂Fewer intermediates; faster
Catalytic Coupling250–60%Pd catalysts, boronic estersEnables diverse substitution

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in substitution steps.

  • Elevated temperatures (80–100°C) improve yields in cyclization but risk decomposition.

Purification Techniques

  • Recrystallization from ethanol or methanol removes byproducts.

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomers.

Scalability Issues

  • Multi-step routes require stringent control over intermediate purity.

  • Catalytic methods face cost barriers due to Pd catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry Applications

MDMTC has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

  • Anti-cancer Activity : MDMTC derivatives have shown promise in inhibiting specific cancer cell lines. For instance, compounds derived from thiazole structures have been linked to the inhibition of mitotic spindles in centrosome-amplified cancer cells, leading to increased multipolarity and cell death . The ability of MDMTC to induce such effects highlights its potential as a lead compound in anti-cancer drug development.
  • Analgesic Properties : Similar thiazole derivatives have been reported to exhibit analgesic effects, suggesting that MDMTC could be explored for pain management applications. Studies indicate that modifications to the thiazole structure can enhance analgesic activity compared to traditional NSAIDs like piroxicam .

Synthetic Methodologies

MDMTC serves as a versatile building block in synthetic organic chemistry. Its unique structure facilitates various chemical transformations:

  • Synthesis of Combinatorial Libraries : MDMTC can be utilized in the synthesis of diverse chemical libraries through alkylation and other reaction pathways. This approach allows for the rapid generation of multiple derivatives for screening biological activity .
  • Bioisosteric Replacements : The compound is also relevant in the context of bioisosterism, where it can replace other functional groups in drug design to improve pharmacological profiles while maintaining biological activity .

Bioconjugation Strategies

MDMTC's reactive methoxy groups make it suitable for bioconjugation applications:

  • PEGylation and Drug Delivery : MDMTC can be employed in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This modification is crucial for developing antibody-drug conjugates (ADCs) and improving drug delivery mechanisms .
  • Surface Modification : The compound can be used for surface modification of nanoparticles and other drug delivery systems, facilitating targeted therapy approaches .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Anti-cancer ActivityInhibits mitotic spindle formation in cancer cellsInduces multipolarity in centrosome-amplified cancer cells, leading to cell death
Analgesic PropertiesPotential analgesic effects compared to traditional NSAIDsMDMTC derivatives exhibit significant analgesic activity in preclinical models
Synthetic MethodologiesBuilding block for combinatorial chemistryUseful in synthesizing diverse libraries through alkylation reactions
BioconjugationEnhances solubility and stability of therapeutic agentsEffective in PEGylation and surface modifications for drug delivery systems

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents at positions 2 and 5 of the thiazole ring significantly influence physicochemical properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate CH(OCH₃)₂ C₈H₁₁NO₄S 241.24 921927-99-3 Hydrolytically stable dimethoxymethyl group
Methyl 2-chloro-1,3-thiazole-4-carboxylate Cl C₅H₄ClNO₂S 177.60 850429-61-7 Electrophilic chloro substituent
Methyl 2-phenyl-1,3-thiazole-4-carboxylate C₆H₅ C₁₁H₉NO₂S 219.26 7113-02-2 Aromatic phenyl group enhances π-stacking
Methyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate 4-F-C₆H₄ C₁₁H₈FNO₂S 237.25 1314419-46-9 Fluorine improves bioavailability
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate NH₂ (position 2), C₆H₅ (position 5) C₁₁H₁₀N₂O₂S 250.28 80625-18-9 Amino group enables hydrogen bonding
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate Br (position 5), CH₃ (position 2) C₆H₆BrNO₂S 252.09 899897-21-3 Bromo substituent aids in cross-coupling reactions

Physicochemical Properties

  • Solubility: The dimethoxymethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to hydrophobic phenyl or halogenated derivatives.
  • Stability : The dimethoxymethyl group is less prone to hydrolysis than esters or amides but may undergo acid-catalyzed cleavage. In contrast, chloro derivatives are reactive in nucleophilic environments .

Biological Activity

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H10N2O4S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate thiazole precursors with dimethoxymethyl groups under controlled conditions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on related thiazole compounds demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundProstate Cancer (PC-3)TBD
SMART CompoundsMelanoma (WM-164)0.021 - 0.071
ATCAA-1Leukemia (CCRF-CEM)0.124

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in current studies.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that several thiazole-based compounds displayed moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains . The presence of electronegative substituents on the thiazole ring was found to enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenActivity Level
This compoundM. tuberculosisModerate
BenzothiazolesVarious BacteriaGood

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiazole ring significantly impact biological activity. For instance, replacing certain substituents or altering the carbonyl linkages can either enhance or diminish efficacy against cancer and microbial targets .

Key Findings:

  • Electronegative Substituents: Enhance antimicrobial activity.
  • Linker Modifications: Critical for maintaining anticancer efficacy.

Case Studies

A notable case study involved a series of synthesized thiazole derivatives tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions showed IC50 values in the low nanomolar range, comparable to established chemotherapeutics like colchicine .

Another study focused on the inhibition of HSET (KIFC1), a mitotic kinesin crucial for cancer cell proliferation. Thiazole derivatives demonstrated micromolar inhibition, leading to increased multipolarity in centrosome-amplified cancer cells .

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